molecular formula C12H17Cl2F3N2 B8190255 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride

1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride

Cat. No.: B8190255
M. Wt: 317.17 g/mol
InChI Key: PDSIQXKTGDMDJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride typically involves the reaction of 3-trifluoromethylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The diazepane ring structure is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Trifluoromethyl-phenyl)-[1,4]diazepane dihydrochloride is unique due to its specific combination of the trifluoromethyl group and the diazepane ring, which imparts distinct chemical and pharmacological properties. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-1,4-diazepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17;;/h1,3-4,9,16H,2,5-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSIQXKTGDMDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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